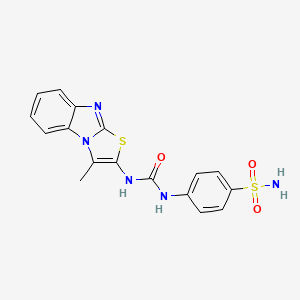
Alk5-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk5-IN-6 is a chemical compound known for its inhibitory effects on the transforming growth factor beta receptor type I kinase, also known as activin receptor-like kinase 5. This receptor plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route starts with the preparation of a substituted pyridine derivative, which is then subjected to various chemical transformations to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high purity and yield while minimizing waste and environmental impact. Advanced techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alk5-IN-6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Alk5-IN-6 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the transforming growth factor beta signaling pathway and its role in various cellular processes.
Biology: In biological research, this compound is employed to investigate the effects of transforming growth factor beta inhibition on cell growth, differentiation, and apoptosis.
Medicine: this compound has potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders. It is being studied for its ability to inhibit tumor growth, reduce fibrosis, and modulate immune responses.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments.
Mécanisme D'action
Alk5-IN-6 exerts its effects by inhibiting the transforming growth factor beta receptor type I kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, such as mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3, which are involved in the transforming growth factor beta signaling pathway. By blocking this pathway, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved in the mechanism of action of this compound are crucial for understanding its therapeutic potential and developing effective treatments.
Comparaison Avec Des Composés Similaires
Alk5-IN-6 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor type I kinase. Some similar compounds include:
Galunisertib: Another selective inhibitor of the transforming growth factor beta receptor type I kinase, used in clinical trials for treating cancer and fibrosis.
SB505124: A selective inhibitor of transforming growth factor beta receptor type I kinase, known for its use in studying the transforming growth factor beta signaling pathway.
LY2157299: A potent inhibitor of transforming growth factor beta receptor type I kinase, used in preclinical and clinical studies for various diseases.
This compound stands out due to its unique chemical structure and specific inhibitory effects, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H36N4O5 |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
4-[3-[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxy-6-methoxyquinolin-7-yl]oxypropyl]morpholine |
InChI |
InChI=1S/C28H36N4O5/c1-33-25-17-22-23(18-26(25)36-12-2-9-31-10-15-35-16-11-31)29-8-5-24(22)37-27-19-32(21-3-4-21)30-28(27)20-6-13-34-14-7-20/h5,8,17-21H,2-4,6-7,9-16H2,1H3 |
Clé InChI |
KITSMQLZNHFFLK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=CN(N=C4C5CCOCC5)C6CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
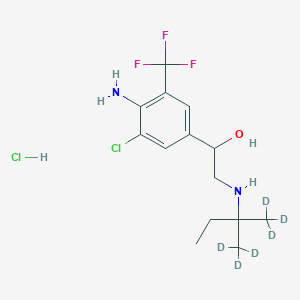



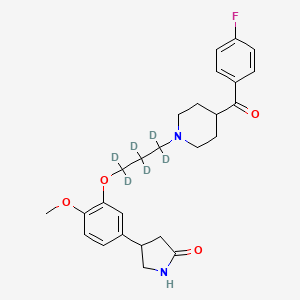
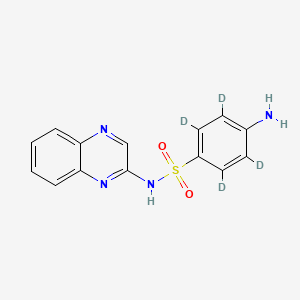
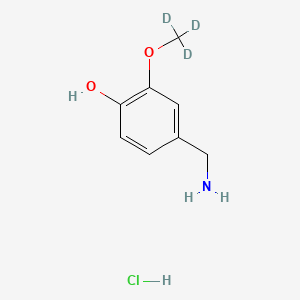
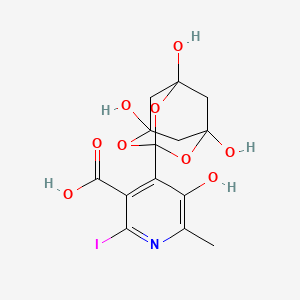
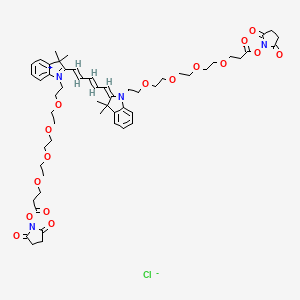
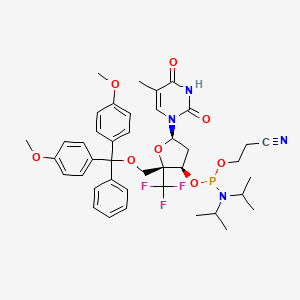
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
